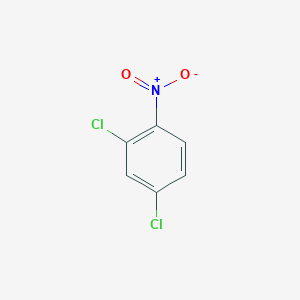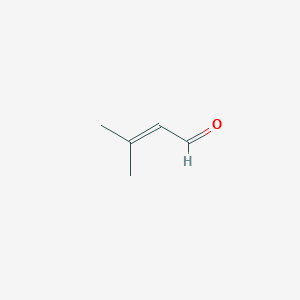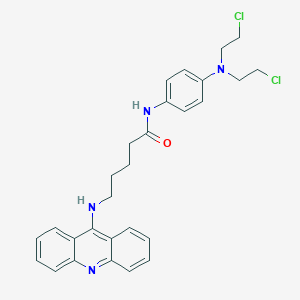
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate, also known as DTPDP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex can then be detected using fluorescence spectroscopy, allowing researchers to study the distribution and concentration of metal ions in biological systems.
Efectos Bioquímicos Y Fisiológicos
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has not been found to have any significant biochemical or physiological effects on its own. However, its ability to detect metal ions in biological systems has important implications for understanding the role of metal ions in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in lab experiments is its high sensitivity and selectivity for detecting metal ions. However, there are also some limitations to its use, including the need for specialized equipment and expertise in fluorescence spectroscopy.
Direcciones Futuras
There are many potential future directions for research involving Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate. One area of interest is the development of new fluorescent probes based on Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate that can detect other types of metal ions. Another area of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate in studying the role of metal ions in disease processes, such as Alzheimer's disease and cancer. Overall, Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has the potential to be a valuable tool for advancing our understanding of metal ion homeostasis and its role in biological systems.
Métodos De Síntesis
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate can be synthesized through a multi-step process that involves the reaction of piperazine with 3-bromopropionyl chloride, followed by the reaction of the resulting product with tetradecyl alcohol and propanoic acid. This synthesis method has been described in detail in scientific literature and has been used to produce high-quality Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate for research purposes.
Aplicaciones Científicas De Investigación
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate as a fluorescent probe for detecting the presence of metal ions in biological systems. Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate has been shown to be highly sensitive and selective for detecting metal ions such as copper, zinc, and iron, making it a valuable tool for studying metal ion homeostasis in cells.
Propiedades
Número CAS |
111980-81-5 |
|---|---|
Nombre del producto |
Ditetradecyl 3,3'-(piperazine-1,4-diyl)dipropanoate |
Fórmula molecular |
C38H74N2O4 |
Peso molecular |
623 g/mol |
Nombre IUPAC |
tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-37(41)27-29-39-31-33-40(34-32-39)30-28-38(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
NYCWWRBJMYYWHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















